molecular formula C15H20N6O6 B14809811 [5-[6-(Cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl nitrate

[5-[6-(Cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl nitrate

Cat. No.: B14809811
M. Wt: 380.36 g/mol
InChI Key: AQLVRTWKJDTWQQ-UHFFFAOYSA-N
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Description

[5-[6-(Cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl nitrate is a complex organic compound with potential applications in various scientific fields. This compound features a purine base, a cyclopentylamino group, and a nitrate ester, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[6-(Cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl nitrate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the cyclopentylamino group. The final step involves the formation of the nitrate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[5-[6-(Cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl nitrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The nitrate ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, [5-[6-(Cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl nitrate can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between purine derivatives and biological macromolecules. Its structural features make it a valuable tool for investigating enzyme-substrate interactions and nucleic acid binding.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical engineering.

Mechanism of Action

The mechanism of action of [5-[6-(Cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl nitrate involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, while the cyclopentylamino group may interact with proteins and enzymes. The nitrate ester group can undergo hydrolysis, releasing nitric oxide, which has various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside with comparable properties.

    Nitroglycerin: A nitrate ester with similar functional groups.

Uniqueness

[5-[6-(Cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl nitrate is unique due to its combination of a purine base, a cyclopentylamino group, and a nitrate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[5-[6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl nitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O6/c22-11-9(5-26-21(24)25)27-15(12(11)23)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,22-23H,1-5H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLVRTWKJDTWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO[N+](=O)[O-])O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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